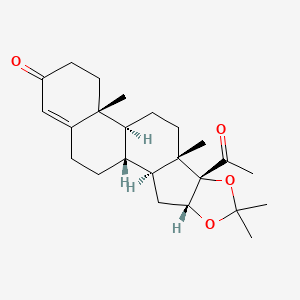

Algestone acetonide

Description

Properties

IUPAC Name |

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWBQIAZNGURQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4968-09-6 | |

| Record name | Alphasone acetonide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Algestone Acetonide: A Technical Overview of its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetonide, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is a derivative of algestone (16α,17-dihydroxyprogesterone), characterized by the presence of an acetonide group formed between the 16α and 17α hydroxyl groups. While the related compound, algestone acetophenide, has been marketed as a progestational agent, this compound itself was never commercially released. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the putative mechanism of action of this compound, based on available scientific information.

Chemical and Physical Properties

This compound is a steroid derivative with a complex stereochemistry. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (16α)-16,17-[(1-Methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione | |

| Synonyms | Alfasone acetonide, Alphasone acetonide, 16α,17α-Isopropylidenedioxyprogesterone | |

| Molecular Formula | C₂₄H₃₄O₄ | |

| Molecular Weight | 386.53 g/mol | |

| CAS Number | 4968-09-6 | |

| Appearance | White to off-white crystalline solid (presumed) | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like acetone, chloroform, and ethyl acetate. Limited solubility in water. | |

| Stability | Stable under standard laboratory conditions. The acetonide group is sensitive to acidic conditions and can be hydrolyzed to the corresponding diol (algestone). |

Synthesis of this compound

The synthesis of this compound involves the protection of the 16α,17α-diol functionality of algestone as a cyclic ketal using acetone. This type of reaction is a standard procedure in steroid chemistry for the protection of vicinal diols.

Experimental Protocol: Acetonide Formation

This protocol is a generalized procedure based on standard methods for the acetonide protection of diols. Specific optimization for algestone may be required.

Materials:

-

Algestone (16α,17-dihydroxyprogesterone)

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane (optional, as a water scavenger)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., anhydrous HCl, perchloric acid)

-

Anhydrous solvent (e.g., dichloromethane, benzene, or excess acetone)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A solution of algestone in a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Addition of Reagents: An excess of acetone and a catalytic amount of an acid catalyst (e.g., p-TsOH, typically 0.1-0.2 equivalents) are added to the solution. The use of 2,2-dimethoxypropane can facilitate the reaction by reacting with the water formed during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (algestone) is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

As a progestin, this compound is expected to exert its biological effects primarily through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily.

The binding of a progestin agonist like this compound to the PR induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in the regulation of the female reproductive cycle.

Diagram of the Progesterone Receptor Signaling Pathway:

In Vitro Bioactivity of Algestone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetonide, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin, a class of steroid hormones that modulate the activity of the progesterone receptor (PR). While it was developed as a potential hormonal therapeutic, it was never marketed. Consequently, there is a notable scarcity of publicly available, in-depth in vitro bioactivity data for this specific compound. This technical guide provides a comprehensive overview of the expected in vitro bioactivity of this compound based on its structural characteristics and the known pharmacology of related progestins. It details the primary molecular targets, outlines relevant experimental protocols for its characterization, and presents the signaling pathways through which it is presumed to act. Due to the lack of specific quantitative data for this compound, this guide incorporates data on the closely related compound, Algestone acetophenide, to provide a comparative context for its potential bioactivity.

Introduction

This compound is a synthetic derivative of progesterone, characterized by the presence of an acetonide group at the 16α and 17α positions of the steroid backbone. This modification generally enhances the progestational activity and metabolic stability of the parent hormone. As a progestin, the primary pharmacological target of this compound is the progesterone receptor (PR), a nuclear receptor that plays a pivotal role in the regulation of the female reproductive cycle, pregnancy, and embryogenesis.

There is also a potential for this compound to interact with other steroid receptors, such as the glucocorticoid receptor (GR), given that some progestins exhibit cross-reactivity, which can contribute to anti-inflammatory or other off-target effects. This guide will explore the expected interactions with these receptors and the methodologies to quantify these activities.

Primary Molecular Target: Progesterone Receptor (PR)

This compound is expected to act as an agonist at the progesterone receptor. Upon binding, it would induce a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) in the DNA of target genes. This interaction modulates the transcription of genes involved in various physiological processes.

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression.

Caption: Progesterone Receptor Signaling Pathway.

Secondary Molecular Target: Glucocorticoid Receptor (GR)

Some synthetic progestins exhibit affinity for the glucocorticoid receptor, which can lead to anti-inflammatory effects. Given that the acetonide derivative of the related compound, algestone, has been noted for anti-inflammatory properties, it is plausible that this compound interacts with the GR.

Glucocorticoid Receptor Signaling Pathway

Similar to the progesterone receptor, the glucocorticoid receptor is a nuclear receptor that, upon ligand binding, translocates to the nucleus to regulate gene transcription.

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative In Vitro Bioactivity Data

Comparative Data for Algestone Acetophenide

To provide a relevant biological context, this section presents qualitative data for the closely related and marketed progestin, Algestone acetophenide (dihydroxyprogesterone acetophenide).

Table 1: Qualitative Bioactivity of Algestone Acetophenide

| Parameter | Finding | Reference |

| Progestogenic Potency | 2 to 5 times more potent than progesterone in animal models. | [1] |

| Receptor Selectivity | Considered a pure progestogen with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities. | [1] |

Experimental Protocols for In Vitro Characterization

The following are detailed methodologies for key experiments that would be required to fully characterize the in vitro bioactivity of this compound.

Receptor Binding Assays

These assays are designed to determine the affinity of a compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for the human progesterone and glucocorticoid receptors.

-

Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [3H]-progesterone for PR, [3H]-dexamethasone for GR) and cell extracts or purified receptors. The ability of unlabeled this compound to displace the radiolabeled ligand is measured.

-

Methodology:

-

Receptor Source: Prepare cytosol from cells endogenously expressing the receptor (e.g., T47D cells for PR) or from cells transiently or stably transfected with the receptor cDNA.

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Separation: Separate receptor-bound from free radioligand using methods such as hydroxylapatite adsorption or filtration.

-

Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Reporter Gene Assays

These functional assays measure the ability of a compound to activate or inhibit receptor-mediated gene transcription.

-

Objective: To determine the functional potency (EC50) and efficacy of this compound as a PR and GR agonist.

-

Principle: Cells are co-transfected with an expression vector for the receptor of interest and a reporter plasmid containing a hormone-responsive element (PRE for PR, GRE for GR) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293 or HeLa) and co-transfect with the appropriate receptor and reporter plasmids.

-

Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Cell Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Cell Proliferation Assays

These assays assess the effect of a compound on the growth of hormone-responsive cancer cell lines.

-

Objective: To evaluate the effect of this compound on the proliferation of PR-positive breast cancer cells (e.g., T47D).

-

Principle: Progestins can have a pro- or anti-proliferative effect on certain breast cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed T47D cells in multi-well plates.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Proliferation Measurement: After several days of incubation, quantify cell proliferation using methods such as MTT assay, crystal violet staining, or direct cell counting.

-

Data Analysis: Plot cell proliferation against the logarithm of the this compound concentration to determine its effect on cell growth.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic progestin like this compound.

Caption: In Vitro Characterization Workflow.

Conclusion

This compound is a synthetic progestin that is expected to primarily function as an agonist of the progesterone receptor. Based on structural similarities to other compounds, it may also possess some affinity for the glucocorticoid receptor, potentially conferring anti-inflammatory properties. A comprehensive in vitro characterization would require a suite of experiments including receptor binding assays, reporter gene assays, and cell-based functional assays to determine its binding affinity, functional potency, and cellular effects. While specific quantitative data for this compound remains elusive in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for its future investigation and for understanding its potential pharmacological profile. Researchers in drug development are encouraged to perform these assays to generate a complete bioactivity profile for this and other novel steroid compounds.

References

Algestone Acetonide: A Technical Overview of Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Algestone Acetonide and the Progesterone Receptor

This compound, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic steroidal progestin.[1] As a progestin, its primary mechanism of action is through binding to and activating the progesterone receptor. The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. It exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their expression.

Quantitative Analysis of Progesterone Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. For competitive binding assays, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.

Despite a comprehensive review of the scientific literature, specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound for the progesterone receptor (both PR-A and PR-B isoforms) were not found.

To provide a framework for comparison, the following table includes representative binding affinity data for progesterone and other synthetic progestins. This data is essential for contextualizing the potential affinity of this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |

| Progesterone | Human PR | 1 | 100 |

| Norgestrel | Human PR | 0.5 | 200 |

| Medroxyprogesterone Acetate | Human PR | 1.1 | 91 |

| Norethindrone | Human PR | 2.4 | 42 |

Note: The data presented in this table is compiled from various sources and is intended for illustrative purposes. Experimental conditions can significantly influence the determined values.

Experimental Protocols for Determining Progesterone Receptor Binding Affinity

The determination of binding affinity for the progesterone receptor is typically achieved through in vitro competitive radioligand binding assays.

Preparation of Receptor Source

-

Cell Culture and Lysate Preparation: Human cell lines endogenously expressing or engineered to overexpress human PR-A or PR-B (e.g., T47D, MCF-7) are commonly used. Cells are cultured to a sufficient density, harvested, and then lysed to release the cellular components, including the progesterone receptors.

-

Tissue Homogenates: Alternatively, tissues known to express high levels of progesterone receptor, such as the uterus from estrogen-primed animals, can be homogenized to prepare a cytosolic fraction containing the receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the progesterone receptor.

-

Radioligand: A commonly used radioligand is [³H]-promegestone (R5020), a synthetic progestin with high affinity and selectivity for the progesterone receptor.

-

Assay Procedure:

-

A constant concentration of the progesterone receptor preparation and the radioligand are incubated in a suitable buffer.

-

Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Following incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow of a competitive radioligand binding assay.

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression.

Simplified progesterone receptor signaling pathway.

Upon binding of this compound in the cytoplasm, the progesterone receptor undergoes a conformational change, leading to the dissociation of heat shock proteins. The activated receptor then dimerizes and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific progesterone response elements on the DNA. This binding event recruits co-activators or co-repressors and the basal transcription machinery, including RNA polymerase II, to regulate the transcription of target genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of the progestin.

Conclusion

While specific quantitative data on the binding affinity of this compound for the progesterone receptor remains to be published, the experimental frameworks and signaling pathways described herein provide a robust foundation for the investigation and understanding of its pharmacological properties. The use of standardized competitive radioligand binding assays will be essential in precisely determining the Ki or IC50 values for this compound, allowing for a direct comparison with other progestins and a more complete characterization of its progestational activity. Such data is invaluable for researchers and professionals in the field of drug development for optimizing therapeutic applications and understanding the structure-activity relationships of synthetic progestins.

References

Algestone Acetonide: A Review of Available Pharmacokinetic and Metabolic Data

Disclaimer: This technical guide addresses the pharmacokinetics and metabolism of Algestone acetonide. It is critical to note that this compound is a progestin that was never marketed[1]. Consequently, there is a significant scarcity of publicly available, in-depth data regarding its pharmacokinetic and metabolic properties. Much of the available literature pertains to a distinct but related compound, Algestone acetophenide (dihydroxyprogesterone acetophenide or DHPA), and care must be taken to avoid conflating the two. This document will summarize the limited information available for this compound and provide a theoretical framework for its metabolism based on general principles of steroid biochemistry.

Introduction to this compound

This compound, also known as 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is structurally related to progesterone and is the acetonide cyclic ketal of algestone (16α,17α-dihydroxyprogesterone)[1]. Due to its developmental status, detailed clinical and preclinical data are not readily accessible.

Pharmacokinetics: A Data Gap

A thorough review of scientific literature and drug databases reveals a lack of specific quantitative pharmacokinetic data for this compound. Key parameters such as absorption, distribution, bioavailability, half-life, and clearance have not been publicly documented.

Comparative Data: Algestone Acetophenide

For informational purposes and to provide context on a structurally similar compound, limited pharmacokinetic data for Algestone acetophenide is presented in Table 1. It is imperative to reiterate that this data does not apply to this compound .

Table 1: Pharmacokinetic Parameters of Algestone Acetophenide (Not this compound)

| Parameter | Value | Species | Route of Administration | Citation |

| Elimination Half-life | 24 days | Human | Intramuscular | [2] |

| Detectable in Circulation | Up to 60 days | Human | Intramuscular | [2] |

| Excretion | Preferentially in feces | Not Specified | Not Specified | [2] |

Metabolism: A Theoretical Overview

Specific metabolic pathways for this compound have not been elucidated. However, as a steroid derivative, its metabolism is expected to follow the general pathways for progestins, primarily occurring in the liver. The metabolism of synthetic steroids typically involves Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, usually increasing the hydrophilicity of the compound. For a steroid like this compound, this would likely involve:

-

Hydroxylation: Addition of hydroxyl (-OH) groups to the steroid nucleus, catalyzed by cytochrome P450 (CYP) enzymes.

-

Reduction: Reduction of ketone groups and double bonds.

The hypothetical initial steps of this compound metabolism are likely mediated by CYP enzymes.

References

A Technical Deep Dive: Unraveling the Structural Nuances of Algestone Acetonide and Algestone Acetophenide

For Immediate Release

This whitepaper provides a detailed comparative analysis of the chemical structures of two synthetic progestins, Algestone acetonide and Algestone acetophenide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the key structural distinctions, presents physicochemical data in a comparative format, and contextualizes these differences within the broader landscape of progestin activity.

Core Structural Analysis: A Tale of Two Acetal Groups

This compound and Algestone acetophenide are both derivatives of the naturally occurring steroid hormone progesterone. The fundamental difference between these two synthetic progestins lies in the nature of the cyclic acetal group attached at the 16α and 17α positions of the steroid backbone. This seemingly subtle variation significantly impacts the molecule's three-dimensional structure and, consequently, its physicochemical properties and potential biological activity.

This compound is formally known as 16α,17-Dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetone. In this molecule, the 16α and 17α hydroxyl groups are condensed with acetone to form a five-membered dioxolane ring.

Algestone acetophenide , on the other hand, is 16α,17α-dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetophenone.[1] Here, the same hydroxyl groups are condensed with acetophenone, resulting in a five-membered dioxolane ring that incorporates a phenyl group.

This core structural divergence is visually represented in the diagram below.

Physicochemical Data Comparison

The structural differences between this compound and Algestone acetophenide give rise to distinct physicochemical properties. The addition of a phenyl group in Algestone acetophenide significantly increases its molecular weight and is expected to influence its lipophilicity. These differences are summarized in the table below.

| Property | This compound | Algestone Acetophenide |

| Systematic Name | 16α,17-Dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetone | 16α,17α-dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetophenone[1] |

| Molecular Formula | C₂₄H₃₄O₄ | C₂₉H₃₆O₄[2] |

| Molecular Weight | 386.53 g/mol | 448.59 g/mol [2] |

| CAS Registry Number | 4968-09-6 | 24356-94-3[3] |

Progestin Signaling: A Generalized Pathway

Both this compound and Algestone acetophenide, as synthetic progestins, are expected to exert their biological effects primarily through interaction with the progesterone receptor (PR). The generalized signaling pathway for progestins is depicted below. Upon binding to the PR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

Experimental Protocols

A comprehensive search of the scientific literature did not yield direct comparative studies between this compound and Algestone acetophenide. Therefore, detailed experimental protocols for such a comparison are not available in the public domain. It is hypothesized that standard competitive binding assays would be employed to determine the relative binding affinities of these two compounds for the progesterone receptor. Such a protocol would typically involve:

-

Preparation of Receptor Source: Isolation of cells or tissues expressing the progesterone receptor.

-

Radioligand Binding: Incubation of the receptor preparation with a constant concentration of a radiolabeled progestin (e.g., ³H-progesterone) and varying concentrations of the unlabeled competitor (this compound or Algestone acetophenide).

-

Separation of Bound and Free Ligand: Rapid filtration or centrifugation to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: Measurement of the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculation of the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequent determination of the Ki (inhibitory constant) to quantify the binding affinity.

Conclusion

The primary chemical distinction between this compound and Algestone acetophenide is the presence of a simple dimethylmethylene group versus a methylphenylmethylene group in the cyclic acetal at the 16α and 17α positions, respectively. This structural variance results in a notable difference in molecular weight and likely impacts other physicochemical properties such as lipophilicity and steric bulk. While both compounds are expected to act as progestins through the progesterone receptor signaling pathway, the lack of direct comparative studies in the literature precludes a definitive statement on their relative potencies and pharmacodynamic profiles. Further research employing comparative experimental assays is warranted to fully elucidate the biological consequences of this structural modification.

References

The Anti-inflammatory Potential of Algestone Acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone acetonide, a synthetic progestin, is a derivative of progesterone with recognized anti-inflammatory properties. While specific quantitative data on its direct anti-inflammatory action is limited in publicly available literature, its mechanism can be inferred from the well-documented activities of progesterone and other synthetic progestins. This technical guide consolidates the current understanding of the anti-inflammatory mechanisms of progestins, providing a framework for evaluating this compound. It details the likely signaling pathways involved, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and presents standardized experimental protocols for assessing its anti-inflammatory efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Steroid hormones, including progestins, are known to modulate inflammatory processes. This compound, a synthetic progestational dihydroxy derivative of progesterone, has been identified as possessing anti-inflammatory properties[1][2]. This guide explores the potential mechanisms underlying these effects, drawing parallels with the established actions of progesterone and other synthetic progestins.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of progestins are multifaceted and are primarily attributed to their interaction with steroid receptors and subsequent modulation of downstream signaling pathways.

Receptor-Mediated Effects

This compound, like other progestins, is expected to exert its effects through binding to progesterone receptors (PRs) and potentially glucocorticoid receptors (GRs). The activation of these receptors can lead to the transrepression of pro-inflammatory transcription factors.

Modulation of Cytokine Production

A key aspect of the anti-inflammatory action of progestins is the regulation of cytokine expression. Progesterone has been demonstrated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, while promoting the expression of anti-inflammatory cytokines like IL-10[3][4]. It is hypothesized that this compound shares this ability to shift the cytokine balance towards an anti-inflammatory profile.

Key Signaling Pathways

The anti-inflammatory effects of progestins are largely mediated by their interference with key pro-inflammatory signaling cascades, namely the NF-κB and MAPK pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation[5]. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Progesterone has been shown to inhibit NF-κB activation by upregulating the expression of IκBα, thereby preventing NF-κB nuclear translocation[6].

The MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of MAPK pathways can lead to the production of pro-inflammatory mediators. Progestins have been shown to modulate MAPK signaling, although the effects can be complex and cell-type dependent[7][8]. Some studies indicate that progestins can inhibit MAPK pathways, contributing to their anti-inflammatory effects[8].

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Algestone | C21H30O4 | CID 11687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NF-κB and Its Regulators During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal Anti-inflammatory Drugs Dampen the Cytokine and Antibody Response to SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Algestone Acetonide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Algestone acetonide, a synthetic progestin, has been a subject of scientific interest due to its potential therapeutic applications. This technical guide provides an in-depth overview of the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound.

Core Physicochemical Properties

This compound, also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone, is a derivative of the progestin algestone.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₃₄O₄ |

| Molar Mass | 386.532 g·mol⁻¹ |

| Appearance | Solid powder |

| Melting Point | Not available |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, qualitative information indicates its solubility in dimethyl sulfoxide (DMSO). For many steroid hormones, solubility is also expected in other organic solvents such as methanol, ethanol, and acetone.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocol for Solubility Determination (General Method)

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, isopropanol)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating saturation.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of this compound is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the drug substance and formulated product.

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for the development of stability-indicating analytical methods.

Typical Stress Conditions for Steroids:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80 °C |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80 °C |

| Oxidation | 3% to 30% H₂O₂, at room temperature or slightly elevated |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) |

| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines |

Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Controlled temperature chambers

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Degradation: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl. Heat the mixture in a water bath at a controlled temperature for a specified duration. At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

-

Base Degradation: Follow the same procedure as for acid degradation, but use NaOH solution instead of HCl.

-

Oxidative Degradation: To an aliquot of the stock solution, add a solution of H₂O₂. Keep the mixture at room temperature or a slightly elevated temperature for a specified time. Withdraw samples at different intervals and dilute for HPLC analysis.

-

Thermal Degradation (Solid State): Place a known amount of this compound powder in a controlled temperature oven. Analyze samples at various time points.

-

Thermal Degradation (Solution): Heat the stock solution at a controlled temperature and analyze samples at different time points.

-

Photodegradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples after exposure.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

Caption: Progesterone receptor signaling pathway for progestins like this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, along with its presumed mechanism of action through the progesterone receptor signaling pathway. The provided experimental protocols offer a starting point for researchers to conduct their own investigations into these critical pharmaceutical properties. Further research is warranted to generate specific quantitative data for this compound to support its potential development and application in a clinical setting.

References

Potential Off-Target Effects of Algestone Acetonide: A Technical Guide

Abstract

Algestone acetonide, a synthetic progestin, was developed as a potential hormonal therapeutic. However, it was never commercially marketed. Consequently, a comprehensive public record of its pharmacological and toxicological profile, particularly concerning its off-target effects, is notably scarce. This technical guide synthesizes the available information on this compound and its structurally related analogue, Algestone acetophenide, to provide a speculative overview of its potential off-target interactions. This document is intended for researchers, scientists, and drug development professionals to highlight the importance of thorough receptor binding profiling for synthetic steroids. We present generalized experimental protocols for assessing steroid receptor binding and downstream signaling, which would be essential for a complete characterization of this compound's selectivity.

Introduction

This compound (16α,17α-isopropylidenedioxyprogesterone) is a synthetic progestogen, a class of steroid hormones that bind to and activate the progesterone receptor (PR).[1] The primary therapeutic action of progestins is the modulation of progesterone-responsive pathways, which are crucial in the regulation of the female reproductive cycle, pregnancy, and other physiological processes.

A critical aspect of synthetic steroid development is the assessment of their binding affinity to other steroid hormone receptors, as off-target binding can lead to undesirable side effects. These off-target receptors include the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Due to this compound not being marketed, there is a significant lack of publicly available, peer-reviewed data detailing its binding affinities to this panel of steroid receptors. In contrast, a related compound, Algestone acetophenide (dihydroxyprogesterone acetophenide), has been marketed and has some documented pharmacological data.[2] While these are distinct molecules, the data for Algestone acetophenide can provide a preliminary, albeit speculative, framework for considering the potential off-target profile of this compound.

Potential Off-Target Receptor Interactions

The selectivity of a synthetic progestin is paramount to its clinical utility. Cross-reactivity with other steroid receptors can lead to a range of off-target effects.

Progesterone Receptor (On-Target)

As a progestin, this compound is designed to be an agonist of the progesterone receptor. Its binding affinity and potency at the PR would determine its primary efficacy.

Potential Off-Target Receptors

-

Androgen Receptor (AR): Binding to the AR could result in androgenic (e.g., acne, hirsutism) or anti-androgenic effects.

-

Estrogen Receptor (ER): Interaction with the ER could lead to estrogenic or anti-estrogenic side effects.

-

Glucocorticoid Receptor (GR): Affinity for the GR might produce glucocorticoid-related effects, such as metabolic changes or immunosuppression. Some synthetic steroids are known to possess anti-inflammatory properties through GR interaction.[3][4][5]

-

Mineralocorticoid Receptor (MR): Binding to the MR could interfere with electrolyte and water balance, potentially leading to fluid retention or changes in blood pressure.

Data on the Related Compound: Algestone Acetophenide

Studies on Algestone acetophenide have suggested it is a pure progestogen with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.[2] However, other sources indicate it has been used topically for its anti-inflammatory effects, which would imply some level of interaction with glucocorticoid pathways.[3][4][5] This discrepancy highlights the necessity for comprehensive and standardized testing.

Quantitative Data Summary (Illustrative)

| Receptor | Ligand | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |

| Progesterone (PR) | Progesterone | 1 | 5 | 100 |

| This compound | Not Reported | Not Reported | Not Reported | |

| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |

| Androgen (AR) | Dihydrotestosterone | 0.5 | 2 | 100 |

| This compound | Not Reported | Not Reported | Not Reported | |

| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |

| Estrogen (ERα) | Estradiol | 0.1 | 0.5 | 100 |

| This compound | Not Reported | Not Reported | Not Reported | |

| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |

| Glucocorticoid (GR) | Dexamethasone | 3 | 10 | 100 |

| This compound | Not Reported | Not Reported | Not Reported | |

| Algestone Acetophenide | Not Reported | Not Reported | Not Reported | |

| Mineralocorticoid (MR) | Aldosterone | 2 | 8 | 100 |

| This compound | Not Reported | Not Reported | Not Reported | |

| Algestone Acetophenide | Not Reported | Not Reported | Not Reported |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Relative Binding Affinity (RBA) is often calculated relative to the natural ligand for each receptor.

Experimental Protocols for Off-Target Effect Determination

To definitively determine the off-target effects of this compound, a series of in vitro and cell-based assays would be required.

Radioligand Competitive Binding Assay

This is the gold-standard method for determining the binding affinity of a compound to a receptor.

Objective: To determine the Ki of this compound for the human progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.

Materials:

-

Recombinant human receptors (PR, AR, ERα, GR, MR)

-

Radiolabeled ligands (e.g., [3H]-Progesterone, [3H]-DHT, [3H]-Estradiol, [3H]-Dexamethasone, [3H]-Aldosterone)

-

Unlabeled reference ligands (Progesterone, DHT, Estradiol, Dexamethasone, Aldosterone)

-

This compound

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and counter

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled reference ligands. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.

-

Assay Setup: In a 96-well plate, combine the recombinant receptor preparation, the radiolabeled ligand, and varying concentrations of either the unlabeled reference ligand (for standard curve) or this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

Objective: To determine if this compound acts as an agonist or antagonist at the PR, AR, ER, GR, and MR.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HeLa)

-

Expression vectors for the full-length human steroid receptors.

-

A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell culture medium and reagents.

-

Transfection reagent.

-

This compound and reference agonists/antagonists.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Methodology:

-

Cell Culture and Transfection: Culture the cells and co-transfect them with the appropriate receptor expression vector and the corresponding HRE-reporter plasmid.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, alone (to test for agonist activity) or in the presence of a known receptor agonist (to test for antagonist activity).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the this compound concentration to generate dose-response curves. From these curves, determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Signaling Pathway

Caption: Generalized Progestin Signaling Pathway.

Experimental Workflow

Caption: Workflow for a Radioligand Competitive Binding Assay.

Conclusion

The potential for off-target effects is a significant consideration in the development of any synthetic steroid. For this compound, a compound that did not proceed to market, a comprehensive public profile of its receptor selectivity is unavailable. This guide has outlined the potential off-target receptors and provided standardized, detailed protocols that would be necessary to establish a complete pharmacological profile. The information available for the related compound, Algestone acetophenide, offers a tentative and speculative glimpse into what might be expected, but it is not a substitute for direct experimental evidence. Any future research on this compound or similar compounds should prioritize a thorough in vitro receptor binding and functional activity assessment to ensure a clear understanding of its selectivity and potential for off-target effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Algestone acetophenide - Wikipedia [en.wikipedia.org]

- 3. Algestone Acetophenide | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Algestone Acetophenide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Algestone Acetophenide - MeSH - NCBI [ncbi.nlm.nih.gov]

Methodological & Application

Algestone Acetonide: No In Vitro Experimental Data Currently Available

Despite a comprehensive search of available scientific literature, no specific experimental protocols or application notes for the use of Algestone Acetonide in cell culture have been identified. As a result, quantitative data regarding its effects on cell viability, apoptosis, or specific signaling pathways in vitro are not available at this time.

This compound is a steroidal progestin. While its chemical cousin, Algestone acetophenide, has been studied for its role as a progestogen receptor agonist, there is a significant lack of published research on the in vitro cellular effects of this compound itself. This scarcity of data prevents the creation of detailed experimental protocols, data summaries, and signaling pathway diagrams as requested.

The scientific community relies on published, peer-reviewed research to establish experimental procedures and understand the biological activity of compounds. Without such studies on this compound in cell culture, any provided protocol would be purely speculative and not based on scientific evidence.

Researchers and drug development professionals interested in the cellular effects of this compound would need to conduct foundational research to determine its biological activity. This would involve a series of standard in vitro assays, including but not limited to:

-

Cell Viability Assays: To determine the cytotoxic or cytostatic effects of this compound on various cell lines.

-

Apoptosis Assays: To investigate whether the compound induces programmed cell death.

-

Western Blotting and qPCR: To analyze the expression of key proteins and genes involved in relevant signaling pathways.

-

Receptor Binding Assays: To confirm its interaction with the progesterone receptor and other potential targets.

Until such fundamental research is conducted and published, detailed application notes and protocols for the use of this compound in cell culture cannot be provided. The following sections would typically be populated with specific data and protocols, but remain empty due to the lack of available information.

Quantitative Data Summary

No quantitative data, such as IC50 values for cell lines treated with this compound, is currently available in the public domain.

Experimental Protocols

No established experimental protocols for the use of this compound in cell culture have been found in the scientific literature.

Signaling Pathways

The specific signaling pathways modulated by this compound in a cellular context have not been elucidated.

Application Note: Preparation of Algestone Acetophenide Stock Solutions for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestin.[1] As an agonist of the progesterone receptor (PR), it is utilized in pharmacological research to study progesterone-mediated signaling pathways and for its potential therapeutic applications, including as an anti-inflammatory agent.[2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro assays. Due to its hydrophobic nature, Algestone acetophenide is practically insoluble in aqueous solutions, necessitating the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for creating concentrated stock solutions.

This document provides a detailed protocol for the preparation, storage, and use of Algestone acetophenide stock solutions for cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of Algestone acetophenide is presented below. This data is essential for accurate calculations and handling.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₄ | [3] |

| Molecular Weight | 448.6 g/mol | [1][2][3] |

| CAS Number | 24356-94-3 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 150-151 °C | |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol, Practically insoluble in water. Soluble in DMSO. | |

| LogP | 5.53 (Estimated) | [3] |

Mechanism of Action & Signaling Pathway

Algestone acetophenide functions as an agonist of the progesterone receptor (PR). The classical signaling pathway for steroid hormones like progesterone involves the receptor located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, allowing the receptor to dimerize and translocate into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs), recruiting co-activators and modulating the transcription of target genes.[4][5]

Experimental Protocols

Background and Considerations

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Algestone acetophenide. DMSO is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds and is miscible with a wide range of aqueous media, including cell culture medium.[6]

-

Solvent Toxicity: While essential for solubilization, DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a concentration of ≤ 0.1% being ideal to minimize off-target effects.[7][8] It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Materials and Equipment

-

Algestone acetophenide powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Always handle Algestone acetophenide powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[3]

-

Consult the Safety Data Sheet (SDS) for Algestone acetophenide before handling.

-

DMSO can facilitate the absorption of other chemicals through the skin; handle with care.

Stock Solution Preparation (Example: 10 mM)

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for in vitro studies.

Calculation: To prepare a 10 mM stock solution, the required mass of Algestone acetophenide is calculated using its molecular weight (MW = 448.6 g/mol ).

-

Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For 1 mL of 10 mM stock:

-

Mass (mg) = 0.010 mol/L × 0.001 L × 448.6 g/mol × 1000 mg/g

-

Mass (mg) = 4.486 mg

-

Procedure:

-

Accurately weigh 4.486 mg of Algestone acetophenide powder and place it into a sterile microcentrifuge tube or vial.

-

Add 1.0 mL of sterile DMSO to the tube.

-

Close the tube securely and vortex at room temperature for 1-2 minutes or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

-

If preparing a larger volume, scale the mass and solvent volume accordingly.

Storage and Handling

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile tubes.

-

Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

-

Light Sensitivity: Protect the stock solution from light by using amber vials or by wrapping tubes in aluminum foil.

Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final desired concentration in cell culture medium just before use.

Example Dilution: To treat cells with a final concentration of 10 µM Algestone acetophenide in a final well volume of 200 µL, while keeping the final DMSO concentration at 0.1%.

-

Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

-

Take 2 µL of the 10 mM stock and add it to 198 µL of medium.

-

-

Final Dilution: Add the appropriate volume of the intermediate solution to the cells.

-

To achieve a 10 µM final concentration from a 100 µM intermediate solution, a 1:10 dilution is needed.

-

Add 20 µL of the 100 µM intermediate solution to your well containing 180 µL of cells in medium.

-

The final volume will be 200 µL.

-

-

Final DMSO Calculation:

-

The DMSO from the original stock was diluted 1:100 and then 1:10, for a total dilution of 1:1000.

-

Final DMSO % = (1 / 1000) × 100% = 0.1% . This is a generally safe concentration for most cell lines.

-

Summary of Recommendations

| Parameter | Recommendation | Notes |

| Solvent | Anhydrous/Sterile DMSO | Ensures solubility and stability. |

| Stock Concentration | 1-10 mM | A 10 mM stock is versatile for most applications. |

| Storage | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| Final DMSO in Assay | ≤ 0.1% - 0.5% | Always include a vehicle control with the same DMSO concentration. |

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. assets.lgcstandards.com [assets.lgcstandards.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Algestone Acetonide using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Algestone Acetonide, a progestin steroid. Due to the limited availability of a specific validated HPLC method for this compound in published literature, this application note provides a comprehensive, proposed protocol based on established methods for structurally similar corticosteroids and progestins such as Triamcinolone acetonide and Budesonide. The described method is designed to be stability-indicating and suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. This document provides detailed experimental protocols, system suitability requirements, and representative validation parameters to guide researchers in implementing and validating this method in their laboratories.

Introduction

This compound (16α,17α-dihydroxypregn-4-ene-3,20-dione cyclic acetal with acetone) is a synthetic progestin. Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of steroid hormones due to its specificity, sensitivity, and robustness. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed HPLC Method

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the quantification of this compound. The following conditions are based on common practices for the analysis of similar steroid compounds and should be optimized and validated for specific applications.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 242 nm |

| Run Time | 10 minutes |

Experimental Protocols

1. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

2. Preparation of Sample Solutions

-

For Bulk Drug Substance: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.

-

For Pharmaceutical Formulations (e.g., Injections): Accurately transfer a volume of the formulation equivalent to 1 mg of this compound into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Further dilute if necessary to achieve a final concentration within the calibration range.

3. System Suitability

Before sample analysis, the chromatographic system must meet the following suitability requirements. These are representative values and should be established during method validation.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

4. Method Validation Parameters (Representative)

The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their expected outcomes.

| Parameter | Specification | Representative Results |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-20 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday RSD = 0.8%, Interday RSD = 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |

| Specificity | No interference from placebo or degradation products | Peak purity index > 0.999 |

| Robustness | Insensitive to minor changes in method parameters | %RSD < 2% for variations in flow rate and mobile phase composition |

Diagrams

Caption: Experimental workflow for HPLC analysis of this compound.

Algestone Acetonide in Endometriosis Research: A Review of Available Data and Protocols

Introduction

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how a synthetic progestin like algestone acetonide could be evaluated in endometriosis models, drawing upon established methodologies for other progestins. While direct quantitative data and specific protocols for this compound are absent, the following sections will outline the typical experimental frameworks, relevant signaling pathways, and data presentation structures used in the preclinical assessment of progestational agents for endometriosis.

General Application of Progestins in Endometriosis Research

Progestins exert their therapeutic effects in endometriosis primarily through their interaction with progesterone receptors (PRs), leading to the decidualization and subsequent atrophy of ectopic endometrial tissues. Their mechanisms of action also involve the suppression of inflammatory pathways and the inhibition of cell proliferation and angiogenesis within the endometriotic lesions.

Key Signaling Pathways

The pathophysiology of endometriosis involves a complex interplay of signaling pathways that are often targeted by therapeutic agents. Progestins are known to modulate several of these pathways, including:

-

Progesterone Receptor (PR) Signaling: The binding of progestins to PR-A and PR-B isoforms initiates a signaling cascade that can lead to the suppression of estrogen receptor (ER) expression, thereby counteracting the proliferative effects of estrogen on endometrial tissue.

-

NF-κB Signaling Pathway: Chronic inflammation is a hallmark of endometriosis, and the NF-κB pathway is a key regulator of inflammatory responses. Progestins have been shown to inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.

-

MAPK/ERK and PI3K/Akt Signaling Pathways: These pathways are crucial for cell proliferation, survival, and angiogenesis, all of which are dysregulated in endometriosis. Progestins can interfere with these pathways to inhibit the growth and vascularization of endometriotic lesions.

Experimental Protocols for Evaluating a Novel Progestin in Endometriosis Models

The following are generalized protocols that can be adapted for the evaluation of this compound in both in vivo and in vitro endometriosis models.

In Vivo Rodent Model of Surgically Induced Endometriosis

This model is widely used to assess the efficacy of therapeutic agents on the growth of endometriotic lesions.

Objective: To determine the effect of this compound on the size and weight of surgically induced endometriotic lesions in a rodent model.

Protocol:

-

Animal Model: Use sexually mature female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Ovariectomy and Estrogen Supplementation: Perform bilateral ovariectomy to eliminate endogenous hormonal fluctuations. Provide exogenous estrogen (e.g., estradiol valerate) to create a hormonal milieu conducive to lesion growth.

-

Endometriosis Induction:

-

Harvest uterine horns from donor animals.

-

Suture small fragments of the uterine tissue (approximately 3x3 mm) onto the peritoneal wall or mesenteric blood vessels of recipient animals.

-

-

Treatment Administration:

-

Allow a recovery period of 7-14 days for lesion establishment.

-

Divide animals into treatment groups: Vehicle control, positive control (e.g., Dienogest), and different dose levels of this compound.

-

Administer the treatment daily via a suitable route (e.g., oral gavage, subcutaneous injection) for a period of 21-28 days.

-

-

Outcome Assessment:

-

At the end of the treatment period, euthanize the animals.

-

Surgically excise the endometriotic lesions.

-

Measure the dimensions (length and width) and wet weight of each lesion.

-

Process the lesions for histological analysis (e.g., H&E staining to assess tissue morphology and atrophy) and immunohistochemistry (e.g., for markers of proliferation like Ki-67 and progesterone receptor expression).

-

In Vitro Human Endometrial Stromal Cell (HESC) Model

This model is useful for investigating the direct cellular and molecular effects of a compound on endometrial cells.

Objective: To assess the impact of this compound on the proliferation and inflammatory response of human endometrial stromal cells.

Protocol:

-

Cell Culture:

-

Isolate and culture primary HESCs from endometrial biopsies obtained from patients with endometriosis or utilize an immortalized HESC line.

-

Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Treatment:

-

Seed HESCs in multi-well plates.

-

Once adherent, treat the cells with varying concentrations of this compound, a vehicle control, and a positive control.

-

For inflammatory studies, co-treat with an inflammatory stimulus such as TNF-α or IL-1β.

-

-

Proliferation Assay:

-

After 24-72 hours of treatment, assess cell proliferation using a standard method such as MTT, WST-1, or BrdU incorporation assay.

-

-

Cytokine Analysis:

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) using ELISA or a multiplex immunoassay.

-

-

Gene Expression Analysis:

-

Lyse the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in inflammation (e.g., IL6, IL8, PTGS2) and cell cycle regulation.

-

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Endometriotic Lesion Size and Weight in a Rodent Model

| Treatment Group | Dose (mg/kg) | N | Mean Lesion Volume (mm³) ± SEM | % Inhibition of Lesion Volume | Mean Lesion Weight (mg) ± SEM | % Inhibition of Lesion Weight |

| Vehicle Control | - | 10 | [Insert Value] | - | [Insert Value] | - |

| Positive Control (e.g., Dienogest) | [Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Low Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Mid Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [High Dose] | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Effect of this compound on Proliferation and Cytokine Secretion in Human Endometrial Stromal Cells

| Treatment Group | Concentration (µM) | Cell Proliferation (% of Vehicle) ± SEM | IL-6 Secretion (pg/mL) ± SEM | IL-8 Secretion (pg/mL) ± SEM |

| Vehicle Control | - | 100 | [Insert Value] | [Insert Value] |

| Positive Control | [Conc] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Low Conc] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [Mid Conc] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | [High Conc] | [Insert Value] | [Insert Value] | [Insert Value] |

While specific research on this compound in endometriosis models is currently lacking, the established protocols and understanding of progestin action in this disease provide a solid framework for its evaluation. Researchers are encouraged to adapt the generalized methodologies presented here to investigate the potential of this compound as a novel therapeutic agent for endometriosis. Future studies are warranted to generate the specific quantitative data needed to fully characterize its efficacy and mechanism of action.

Investigating the Neuroprotective Effects of Algestone Acetonide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a naturally occurring steroid hormone, has well-documented neuroprotective properties, classifying it as a "neurosteroid". It is synthesized in the central nervous system and plays a crucial role in neuronal development and protection.[1] Synthetic progestins have been developed for various therapeutic uses, but their neuroprotective effects are not uniform and appear to be highly dependent on their molecular structure.[2][3] Some synthetic progestins exhibit neuroprotective and neurogenic effects, while others can be ineffective or even detrimental.[2][4]